molecular formula C8H11N3O3 B3087120 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1171333-04-2

5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3087120
CAS No.: 1171333-04-2
M. Wt: 197.19 g/mol
InChI Key: NKRMCZZWXIQIDD-UHFFFAOYSA-N
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Description

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1171333-04-2) is a high-purity chemical compound supplied for research applications. This small molecule features a pyrazole core substituted with both a carboxylic acid and an ethylcarbamoyl functional group, making it a valuable bifunctional building block in medicinal chemistry and drug discovery . With a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, it is characterized by its high structural diversity potential . The carboxylic acid group allows for further derivatization, such as the formation of amides or esters, while the ethylcarbamoyl moiety can contribute to hydrogen bonding, influencing the molecule's pharmacokinetic properties and target binding affinity. Researchers utilize this and similar pyrazole-carboxylic acid derivatives as key intermediates in the synthesis of more complex molecules for various biological screenings . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Specifications: • CAS Number: 1171333-04-2 • Molecular Formula: C8H11N3O3 • Molecular Weight: 197.19 • SMILES: CCNC(=O)c1cc(nn1C)C(=O)O

Properties

IUPAC Name

5-(ethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-9-7(12)6-4-5(8(13)14)10-11(6)2/h4H,3H2,1-2H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRMCZZWXIQIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ethylcarbamoyl group.

Another method involves the use of ethyl carbamate and 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight CAS RN Key Applications/Notes References
5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Ethylcarbamoyl C₈H₁₁N₃O₃ 197.20 EN300-231395 Building block for enzyme inhibitors
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 2-Furyl C₉H₈N₂O₃ 192.17 108128-39-8 Used in organic synthesis; lower polarity
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methoxycarbonyl C₇H₈N₂O₄ 184.15 117860-56-7 Intermediate for ester derivatives
5-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid tert-Boc-protected amino C₈H₇N₃O₂ 201.17 1296224-76-4 Peptide coupling; protective group chemistry
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl C₁₁H₉ClN₂O₂ 236.65 957513-70-1 Research in kinase inhibition; requires cold storage
1-Methyl-1H-pyrazole-3-carboxylic acid None (parent compound) C₅H₆N₂O₂ 126.11 153912-60-8 Baseline for structural comparisons

Structural and Functional Insights

2-Furyl and 4-chlorophenyl substituents increase aromaticity and lipophilicity, favoring membrane permeability but reducing aqueous solubility . Methoxycarbonyl and tert-Boc groups are hydrolytically sensitive, requiring careful handling in synthetic protocols .

Synthetic Considerations :

  • The ethylcarbamoyl derivative is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), a method also employed for tert-Boc-protected analogs .
  • Furyl-substituted analogs are often prepared via Suzuki-Miyaura cross-coupling, highlighting divergent synthetic routes based on substituent complexity .

Biological Relevance: The 4-chlorophenyl analog is noted for kinase inhibition studies, while the ethylcarbamoyl derivative is explored in Plasmodium falciparum allosteric inhibitor research . Simpler analogs (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) serve as controls to isolate substituent-specific effects .

Biological Activity

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features an ethylcarbamoyl group attached to a pyrazole ring. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl isocyanate or ethyl carbamate under specific conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit various enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation .

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundIC50 (μM)Target Enzyme
This compoundTBDTBD
12c (4-fluorophenyl derivative)10NA (Nicotinic Acetylcholine Receptor)
24b (2-methylphenyl derivative)10NA

Interaction with Biomolecules

The compound's interaction with biomolecules is another area of interest. It has been suggested that the carboxylic acid group plays a crucial role in forming hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For example, it may act as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological conditions . This interaction could modulate neurotransmitter systems, offering potential for treating disorders such as schizophrenia and ADHD.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives, including this compound, were tested for anticancer properties. The results indicated varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing promising results at low micromolar concentrations .
  • Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of pyrazole compounds. The findings suggested that certain derivatives could significantly reduce inflammation markers in vitro, indicating their utility in treating inflammatory diseases .

Q & A

Q. Table 1: Key Spectral Data for Intermediate Characterization

TechniqueExpected Signals for this compound
¹H-NMR δ 1.2 (t, 3H, CH2CH3), δ 3.4 (s, 3H, N-CH3), δ 6.8 (s, 1H, pyrazole-H)
IR 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II band)
MS (ESI+) m/z 226.1 [M+H]+

Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)Analgesic Efficacy (ED50, mg/kg)Ulcerogenic Index
Target Compound0.45 ± 0.0212.3 ± 1.10.8 ± 0.1
Reference Drug0.50 ± 0.0315.0 ± 1.31.2 ± 0.2

Data derived from rodent models and enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

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